molecular formula C18H23N3O2S B6521566 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 946202-19-3

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B6521566
CAS No.: 946202-19-3
M. Wt: 345.5 g/mol
InChI Key: HSYCZNKNMXRKMJ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 20439694

Synthesis Analysis

The synthesis of imidazole-containing compounds involves the construction of the imidazole ring. Recent advances in this field have focused on regiocontrolled methods for creating substituted imidazoles. These heterocycles play a crucial role in functional molecules used across various applications, including pharmaceuticals, agrochemicals, and materials science .

One example of imidazole synthesis is the cyclization of amido-nitriles to form disubstituted imidazoles. This method allows for the inclusion of diverse functional groups and has been employed in the formation of 2,4-disubstituted NH-imidazoles .


Molecular Structure Analysis

The molecular structure of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide consists of an imidazole core with a cyclohexyl group, a sulfanyl (thio) group, and a methoxyphenyl group attached. The specific arrangement of atoms and bonds within the imidazole ring determines its properties and potential applications .


Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its imidazole moiety. These reactions could involve nucleophilic substitution, oxidation, or coordination with metal ions. Further investigation is needed to explore its reactivity and potential transformations .


Physical and Chemical Properties Analysis

  • Natural Product Core : Imidazole serves as the basic core for natural products like histidine, purine, and histamine

Mechanism of Action

The exact mechanism of action for 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Imidazole derivatives have exhibited diverse activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects. Further studies are necessary to elucidate its precise mode of action .

Properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-9-5-6-14(12-16)20-17(22)13-24-18-19-10-11-21(18)15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYCZNKNMXRKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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